4-(2-Oxocyclobutyl)azetidin-2-one
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Overview
Description
“4-(2-Oxocyclobutyl)azetidin-2-one” is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 . It is an oil-like substance at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H9NO2/c9-6-2-1-4(6)5-3-7(10)8-5/h4-5H,1-3H2,(H,8,10) . This indicates that the molecule consists of a four-membered azetidine ring attached to a cyclobutyl group with a carbonyl group .Physical and Chemical Properties Analysis
“this compound” is an oil-like substance at room temperature . It has a molecular weight of 139.15 .Scientific Research Applications
Synthetic Utility and Transformation :
- The compound has been synthesized as a stable crystalline solid and serves as a synthetic equivalent for related structures. This synthesis process involves steps such as photopyridone formation, catalytic hydrogenation, and deblocking of protecting groups (Katagiri et al., 1984); (Kaneko et al., 1986).
- Azetidin-2-ones have been used as building blocks in organic synthesis, particularly for the preparation of mono- and spirocyclic β-lactams, which are valuable for synthesizing biologically relevant target structures (Dao Thi et al., 2016).
Biological and Medicinal Applications :
- N-Substituted azetidin-2-ones demonstrated potential as antibiotic enhancers and antiviral agents, showing moderate inhibitory activity against human coronaviruses and influenza A virus (Głowacka et al., 2021).
- Azetidin-2-ones have shown significant utility in creating various biologically active molecules, including antibiotics, enzyme inhibitors, anticancer agents, and cholesterol absorption inhibitors (Singh et al., 2008); (Ghuge & Murumkar, 2018).
Synthetic Strategies and Chemistries :
- Studies have explored various synthetic strategies for azetidin-2-ones, including the use of gold-catalyzed intermolecular oxidation of alkynes, which is a method to generate structurally diverse azetidines (Ye et al., 2011).
- Azetidin-2-ones have been employed in cyclization reactions, showcasing their utility in forming new ring systems, such as the carbopenam ring system (Aida et al., 1979).
Antimicrobial Potential :
- Some derivatives of azetidin-2-ones have exhibited antimicrobial properties against a range of pathogens, including resistant bacteria. This highlights their potential in addressing the challenge of antibiotic resistance (Broccolo et al., 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Azetidines, including “4-(2-Oxocyclobutyl)azetidin-2-one”, could potentially be used in the synthesis of new chemical entities exhibiting a variety of activities . Recent advances in the chemistry and reactivity of azetidines provide an outlook on future directions, highlighting improvements and the discovery of new reaction protocols .
Mechanism of Action
Target of Action
The primary targets of 4-(2-Oxocyclobutyl)azetidin-2-one are the histone deacetylase enzymes (HDACs), specifically HDAC6 and HDAC8 . These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histones, which leads to the condensation of chromatin and repression of gene transcription .
Mode of Action
This compound interacts with its targets, HDAC6 and HDAC8, by inhibiting their enzymatic activity . This inhibition results in an increase in the acetylation of histones and other proteins, leading to changes in gene expression .
Biochemical Pathways
The inhibition of HDAC6 and HDAC8 by this compound affects various biochemical pathways. It leads to the overexpression of genes involved in cytoskeleton regulation and apoptosis, and the inhibition of some cell cycle genes . This can result in the induction of apoptosis and a decrease in cell proliferation .
Pharmacokinetics
Its metabolic stability has been validated in rat, mouse, and human liver microsomes .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of apoptosis and a decrease in the proliferation of certain cancer cells, such as colorectal HCT116 cells and leukemia U937 cells . This is likely due to the changes in gene expression caused by the inhibition of HDAC6 and HDAC8 .
Properties
IUPAC Name |
4-(2-oxocyclobutyl)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-6-2-1-4(6)5-3-7(10)8-5/h4-5H,1-3H2,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWYFVJONSIWCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1C2CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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